molecular formula C10H11BrN2 B1376449 7-Bromo-1-isopropyl-1H-indazole CAS No. 1147015-33-5

7-Bromo-1-isopropyl-1H-indazole

Cat. No.: B1376449
CAS No.: 1147015-33-5
M. Wt: 239.11 g/mol
InChI Key: MIIPRMTVZGLVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-isopropyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 1st position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

7-Bromo-1-isopropyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which is crucial for cell growth and survival . The interaction with PI3Kδ involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with PI3Kδ results in the inhibition of the enzyme’s activity, which subsequently affects the PI3K/Akt signaling pathway . This pathway is critical for cell proliferation, survival, and metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoaniline with isopropyl isocyanide in the presence of a base can lead to the formation of the desired indazole derivative. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the 7th position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-isopropyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substituted Indazoles: Various substituted indazoles can be formed depending on the nature of the substituent introduced.

    Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield corresponding oxides and reduced forms of the compound.

Scientific Research Applications

Chemistry: 7-Bromo-1-isopropyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in targeting specific enzymes and receptors, making them potential candidates for therapeutic agents.

Medicine: The medicinal applications of this compound include its use in the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its unique properties make it suitable for the development of new materials with specific functionalities.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without any substituents.

    7-Bromo-1H-indazole: Similar structure but without the isopropyl group.

    1-Isopropyl-1H-indazole: Similar structure but without the bromine atom.

Uniqueness: 7-Bromo-1-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

7-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPRMTVZGLVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-isopropyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-isopropyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
7-Bromo-1-isopropyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-isopropyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-isopropyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-isopropyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.